
3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), also known as CPM, is a chemical compound that has been widely used in scientific research due to its unique properties. CPM is a bispyridinone derivative that has been synthesized through various methods, and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Structural and Physical Studies One area of scientific research related to derivatives of this compound involves structural and physical studies. Nelson et al. (1988) prepared a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, closely related to your compound, and studied them through X-ray diffraction, mass spectrometry, infrared, and proton NMR spectroscopies. They emphasized the importance of hydrogen bonding in the solubility and stability of these compounds, which could have implications in material science and chemistry (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Reactions and Synthesis Another research application lies in chemical reactions and synthesis. Huang et al. (1994) examined reactions involving 2,5-dimethylene-2,5-dihydrothiophene, related to the structure of your compound, with triplet oxygen. They found that this reaction resulted in the formation of various derivatives, showing the reactivity and potential for synthesis of complex molecules (Huang, Peng, & Chou, 1994).
Polymer Science In polymer science, Tagle et al. (2006) synthesized and characterized poly(amides) and poly(imides) containing silicon and germanium, which have structural similarities to your compound. They explored the thermal stability and glass transition temperatures, highlighting the potential of such compounds in the development of new materials (Tagle, Terraza, Leiva, & Valenzuela, 2006).
Crystal Engineering Arora and Pedireddi (2003) explored the crystal engineering of supramolecular assemblies involving compounds structurally related to 3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one). They synthesized and characterized complexes with aza donor molecules, providing insights into the formation of host-guest systems and molecular tapes, crucial for understanding molecular interactions in solid-state chemistry (Arora & Pedireddi, 2003).
Synthesis and Properties of Complexes Lastly, in the field of inorganic chemistry, Fan et al. (2004) investigated the synthesis, structures, and luminescent properties of cadmium(II) complexes with derivatized bis(pyrrol-2-yl) arylenes, similar in structure to your compound. Their work contributes to our understanding of the luminescent properties and potential applications of such compounds in materials science (Fan, Zhu, Mu, Li, Yang, Su, & Feng, 2004).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-11-9-15(25)18(20(27)23(11)3)17(13-7-5-6-8-14(13)22)19-16(26)10-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSESWVURZZUGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2Cl)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

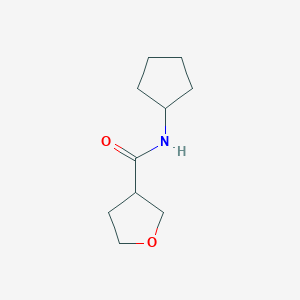
![Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2770121.png)
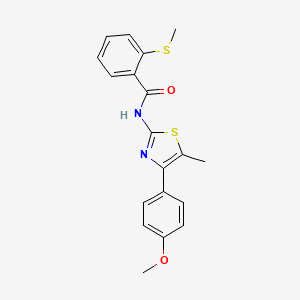
![2-(3,4-Dimethylphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2770127.png)
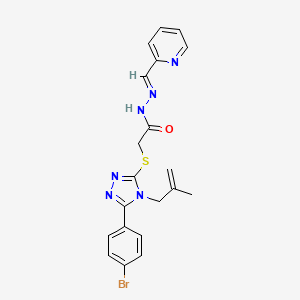

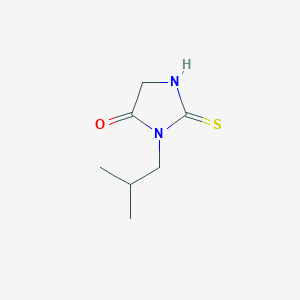
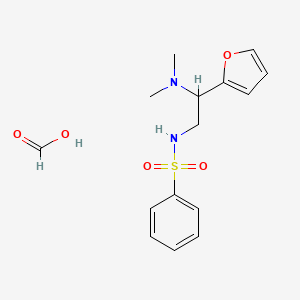
![N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2770134.png)
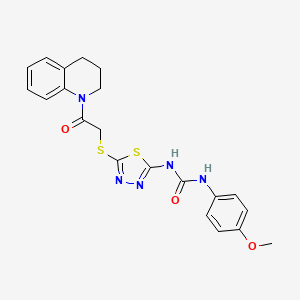
![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)

